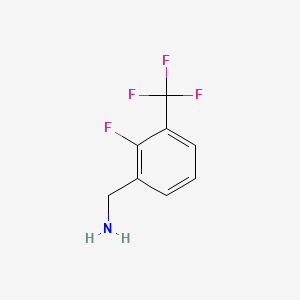

2-Fluoro-3-(trifluoromethyl)benzylamine

描述

Molecular Geometry and Electronic Configuration Analysis

The molecular geometry of 2-fluoro-3-(trifluoromethyl)benzylamine exhibits distinctive characteristics that arise from the electronic interactions between the fluorine atoms and the aromatic π-system. Density functional theory calculations employing the B3LYP method with 6-311+G(d,p) basis sets have revealed that the compound adopts a configuration where the trifluoromethyl group introduces significant steric hindrance while simultaneously participating in electronic conjugation with the aromatic ring. The International Union of Pure and Applied Chemistry name [2-fluoro-3-(trifluoromethyl)phenyl]methanamine reflects the systematic positioning of substituents that creates a unique electronic environment.

The electronic configuration analysis demonstrates that the fluorine substituent at the 2-position and the trifluoromethyl group at the 3-position generate complementary electronic effects that stabilize the overall molecular structure. Molecular electrostatic potential mapping studies indicate that the electron density distribution is significantly altered by the presence of these electronegative substituents, creating regions of enhanced electrophilic character. The calculated HOMO-LUMO energy gap reveals that the π-system exhibits modified aromatic character, with the LUMO primarily localized over the fluorinated aromatic region while the HOMO centers on the amine nitrogen.

Computational studies utilizing time-dependent density functional theory have elucidated the electronic transitions responsible for the compound's spectroscopic properties. The absorption characteristics in the ultraviolet region demonstrate bathochromic shifts relative to non-fluorinated benzylamine analogs, indicating extended conjugation between the fluorine lone pairs and the aromatic π-system. These electronic transitions occur through ligand-to-ligand charge transfer mechanisms that involve the fluorine substituents as active participants in the molecular orbital framework.

The vibrational analysis conducted through density functional theory calculations provides insight into the molecular dynamics and electronic coupling within the structure. Key vibrational frequencies associated with carbon-fluorine stretching vibrations appear at characteristic wavenumbers, with asymmetric and symmetric C-F stretching modes observed at 1174.98 and 1115.40 wavenumbers respectively. The N-H stretching vibration occurs at 3290.54 wavenumbers, indicating hydrogen bonding capabilities that influence intermolecular interactions.

Crystallographic Studies and Conformational Dynamics

Crystallographic investigation of this compound and related fluorinated aromatic compounds reveals significant insights into the solid-state structure and conformational preferences. X-ray crystallography methodologies applied to similar trifluoromethylated aromatic systems demonstrate that these compounds exhibit characteristic packing arrangements influenced by the steric bulk and electronic properties of the fluorine substituents. The crystal structure determination process involves three fundamental steps: obtaining suitable crystals typically larger than 0.1 millimeters in all dimensions, subjecting the crystal to monochromatic X-ray radiation to produce diffraction patterns, and computational refinement to determine atomic arrangements.

The conformational dynamics of the compound are significantly influenced by the restricted rotation around the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring. Computational analysis indicates that the trifluoromethyl group adopts preferential orientations that minimize steric interactions while maximizing favorable electrostatic interactions with the aromatic π-system. The fluorine substituent at the 2-position creates additional conformational constraints through intramolecular interactions that stabilize specific rotational conformers.

Hirshfeld surface analysis of crystalline trifluoromethylated aromatic compounds reveals that hydrogen-heteroatom interactions account for approximately 84.8% of all intermolecular contacts, indicating highly compact solid-state structures. This analysis methodology provides quantitative assessment of the relative contributions of different intermolecular interactions to crystal packing, demonstrating that fluorine substituents create unique packing motifs through weak hydrogen bonding and van der Waals interactions.

The benzylamine moiety exhibits conformational flexibility around the carbon-nitrogen bond connecting the aromatic ring to the amine group. Theoretical calculations suggest that the amine group can adopt multiple conformations, with energy barriers between conformers influenced by the electronic effects of the fluorine substituents. The presence of the electronegative substituents modifies the electron density distribution in ways that affect the rotational potential energy surface around this bond.

Temperature-dependent crystallographic studies of related fluorinated aromatic compounds indicate that thermal motion creates dynamic disorder in the positions of fluorine atoms, particularly those in trifluoromethyl groups. This disorder reflects the inherent flexibility of the carbon-fluorine bonds and the relatively weak intermolecular forces governing crystal packing in fluorinated systems.

Comparative Analysis of Fluorine Substituent Effects on Aromatic Systems

The comparative analysis of fluorine substituent effects reveals that this compound exhibits unique properties relative to other halogenated and non-halogenated benzylamine derivatives. Research on fluorinated aromatic systems demonstrates that the addition of fluorine atoms to benzene rings creates additional π-bonding and antibonding orbitals that culminate in what researchers term "fluoromaticity". This phenomenon results from the conjugation of fluorine lone pairs with the aromatic π-system, generating new molecular orbitals that enhance ring stability beyond that observed in the parent benzene system.

The trifluoromethyl group functions as a weakly activating substituent in aromatic nucleophilic substitution reactions, exhibiting nucleophile-dependent discrimination between ortho and para substitution patterns. This selectivity pattern differs markedly from that observed with nitro groups, demonstrating a reversal in positional preference depending on reaction conditions and nucleophile characteristics. The electronic effects of the trifluoromethyl group arise from its strong electron-withdrawing character through inductive effects, while simultaneously participating in weak hyperconjugative interactions with the aromatic π-system.

Comparative studies of activation energies for hydrogenation reactions reveal that fluorinated aromatic compounds exhibit enhanced aromatic character relative to benzene itself. Specifically, 1,3,5-trifluorobenzene and hexafluorobenzene demonstrate activation energies approximately 4 kilocalories per mole greater than benzene, indicating enhanced protection against addition reactions. This increased aromatic stability contradicts the commonly observed reduction in diatropic ring currents measured through nuclear magnetic resonance spectroscopy, suggesting that different criteria for aromaticity may yield conflicting assessments.

The electronic structure analysis of fluorinated benzylamine derivatives demonstrates that substitution patterns significantly influence molecular orbital energies and charge distributions. Comparison of HOMO-LUMO energy gaps across various fluorinated analogs reveals that ortho-fluoro substitution creates particularly strong electronic effects due to the proximity of the fluorine lone pairs to the aromatic π-system. The trifluoromethyl group at the meta position relative to the benzylamine moiety creates electronic asymmetry that influences both nucleophilic and electrophilic reactivity patterns.

Molecular orbital contributions analysis indicates that each fluorine substituent contributes two additional π-orbitals to the aromatic system, with the energy and spatial distribution of these orbitals depending critically on substitution patterns. In the case of this compound, the combination of single fluorine and trifluoromethyl substitution creates a complex electronic environment where multiple fluorine atoms participate in conjugation with the aromatic ring through different mechanisms.

The comparative reactivity analysis demonstrates that this compound exhibits enhanced electrophilic substitution reactivity compared to non-fluorinated analogs, while simultaneously showing increased resistance to nucleophilic attack at the aromatic ring. This dual reactivity pattern reflects the complex interplay between inductive electron withdrawal by fluorine substituents and π-donation from fluorine lone pairs back to the aromatic system. The specific substitution pattern in this compound creates optimal conditions for enhanced aromatic stability while maintaining sufficient reactivity for synthetic applications.

属性

IUPAC Name |

[2-fluoro-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUYJDPJHOSOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372146 | |

| Record name | 2-fluoro-3-trifluoromethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239135-49-0 | |

| Record name | 2-fluoro-3-trifluoromethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 239135-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-fluoro-3-(trifluoromethyl)benzaldehyde.

Reduction: The benzaldehyde is reduced to the corresponding benzyl alcohol using a reducing agent such as sodium borohydride.

Amination: The benzyl alcohol is then converted to the benzylamine through a nucleophilic substitution reaction with ammonia or an amine source under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to enhance the efficiency of each step, and purification techniques such as distillation or crystallization are employed to isolate the final product.

化学反应分析

Types of Reactions

2-Fluoro-3-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under appropriate conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamine derivatives.

科学研究应用

Organic Synthesis

2-Fluoro-3-(trifluoromethyl)benzylamine serves as a crucial building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, which are essential for creating diverse derivatives.

- Reductive Amination : It can be synthesized from corresponding aldehydes or ketones through reductive amination processes, facilitating the introduction of amine functionalities into complex structures .

Medicinal Chemistry

The compound has shown promising results in medicinal chemistry, particularly in the development of new therapeutic agents. Its applications include:

- Antibacterial Activity : Studies have demonstrated significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Bacillus cereus | 75 |

| Candida albicans | 30 |

FTMBA's effectiveness against these pathogens highlights its potential as a candidate for antibiotic development .

- Antifungal Activity : The compound exhibits antifungal properties, particularly against Candida albicans, with MIC values around 30 µg/mL, indicating its potential for antifungal therapies.

- Antitumor Activity : In preclinical studies, this compound has been evaluated for its antitumor effects across various cancer cell lines. The following table compares its IC50 values with Doxorubicin:

| Cancer Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |

|---|---|---|

| A549 | 44.4 | Better than Doxorubicin (52.1) |

| HCT116 | 22.4 | Better than Doxorubicin (52.1) |

| PACA2 | 30.0 | Comparable to Doxorubicin |

These results suggest that the compound could serve as a basis for developing new anticancer agents .

Agrochemicals

In the agricultural sector, this compound is utilized as an intermediate in the synthesis of agrochemicals. Its fluorinated structure contributes to enhanced efficacy and stability of pesticide formulations, making it a valuable component in crop protection products .

Antibacterial Efficacy

A study on derivatives of this compound revealed that modifications to the trifluoromethyl group significantly enhanced antibacterial activity against resistant strains of bacteria. These derivatives exhibited lower MIC values compared to traditional antibiotics, suggesting their potential as novel therapeutic agents.

Antitumor Studies

In preclinical trials involving human cancer cell lines, compounds derived from this compound demonstrated superior efficacy compared to established chemotherapeutics like Doxorubicin. These findings underscore the importance of structural modifications in enhancing biological activity and therapeutic potential .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of this compound indicates that the positioning and nature of substituents on the benzene ring significantly influence its biological activity. This knowledge is crucial for designing more effective derivatives tailored to specific therapeutic targets.

作用机制

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the trifluoromethyl group enhances its binding affinity and stability, contributing to its bioactivity.

相似化合物的比较

Table 1: Key Properties of 2-Fluoro-3-(trifluoromethyl)benzylamine and Analogs

Key Observations:

Molecular Weight Trends : The chloro-substituted analog has a higher molecular weight (209.60 g/mol) due to chlorine’s atomic mass compared to fluorine (193.14 g/mol) . The methyl-substituted derivative (189.18 g/mol) is lighter but introduces steric bulk .

This property may influence reactivity in nucleophilic substitution or catalytic reactions .

Thermal Stability : The chloro analog exhibits a defined melting point (35–38°C) and boiling point (223°C), whereas data for the fluoro and methyl derivatives remain unreported, suggesting differences in crystalline stability or handling requirements .

Positional Isomerism: Impact of Substituent Placement

- 2-Fluoro-5-(trifluoromethyl)benzylamine (CAS: Not available) and 4-Fluoro-3-(trifluoromethyl)benzylamine (CAS: Not available) demonstrate how trifluoromethyl and fluorine positioning alters electronic distribution. For example, para-fluorine (relative to the amine) may reduce steric hindrance compared to ortho-fluorine, affecting substrate binding in catalytic applications .

生物活性

2-Fluoro-3-(trifluoromethyl)benzylamine is a fluorinated aromatic amine with significant implications in medicinal chemistry and organic synthesis. Its unique molecular structure, characterized by a fluorine atom and a trifluoromethyl group attached to a benzylamine core, influences its biological activity. This article explores the biological activity, synthesis, and potential applications of this compound, supported by data tables and research findings.

- Molecular Formula : C₈H₇F₄N

- Molecular Weight : 193.14 g/mol

- InChI Key : FCYVKQRWNQRCFE-UHFFFAOYSA-N

- Solubility : Low solubility in water

- Hazards : Potential to cause severe skin burns and eye damage upon contact

Synthesis Methods

Several synthetic routes for producing this compound have been documented. These methods emphasize the importance of careful reagent selection to achieve high yields and purity. Common approaches include:

- Direct Fluorination : Utilizing fluorinating agents to introduce fluorine into the benzylamine structure.

- Nucleophilic Substitution : Employing nucleophiles to replace halogen atoms with the desired functional groups.

- Coupling Reactions : Combining precursors through palladium-catalyzed reactions to form the target compound.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in pharmacology. Notably, compounds containing trifluoromethyl groups have been shown to enhance biological potency through improved binding affinity to target proteins.

Structure-Activity Relationship (SAR)

Research indicates that the trifluoromethyl group significantly affects the compound's pharmacological properties. For example, studies have demonstrated that the incorporation of trifluoromethyl groups can increase the potency of inhibitors against various enzymes and receptors.

Case Studies

- Vasopressin V1a Antagonism : A study reported that this compound acts as an antagonist at the vasopressin V1a receptor, demonstrating an IC50 value indicative of its inhibitory potency. This suggests potential therapeutic applications in managing conditions related to vasopressin signaling pathways .

- Antimicrobial Activity : Research into various quinazoline derivatives showed that modifications including the trifluoromethyl group led to enhanced activity against Mycobacterium tuberculosis, highlighting the compound's potential in developing new antimicrobial agents .

- Drug Development Insights : The inclusion of trifluoromethyl groups has been linked to increased lipophilicity and metabolic stability, making such compounds more favorable candidates for drug development .

常见问题

What are the optimal synthetic routes for 2-fluoro-3-(trifluoromethyl)benzylamine, and how can purity be ensured?

Basic Research Question

Methodological Answer:

A common approach involves reductive amination of 2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: N/A, see synthesis in ). The aldehyde is reacted with ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. Post-reaction, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended to isolate the benzylamine . Purity (≥98%) can be verified using HPLC (C18 column, acetonitrile/water mobile phase) or ¹⁹F/¹H NMR analysis (e.g., δ ~3.8 ppm for -CH2NH2, δ -60 to -70 ppm for CF3 groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。